Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as iron, copper, and zinc. This chelation process can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
2-Methoxyquinoline: A derivative with a methoxy group at the 2-position.
Quinoline-3-carboxylate: A derivative with a carboxylate group at the 3-position.
Uniqueness
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chelating ability and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate (also known as 8-HQ derivative) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Overview of this compound
This compound belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities. The structure of this compound is characterized by the presence of both methoxy and hydroxyl groups, which contribute to its biological efficacy.
2. Synthesis
The synthesis of this compound typically involves the methylation of 8-hydroxyquinoline derivatives. Various methods have been reported, including:
- Methylation using Methyl Iodide : This method requires a strong base such as sodium hydride or potassium carbonate to achieve high yields.
- Refluxing with Ethyl Chloroacetate : In the presence of a base, this method allows for the formation of esters that can be further modified to obtain the desired quinoline derivative.
3.1 Anticancer Activity
This compound has shown promising results in various cancer cell lines:
- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against several human carcinoma cell lines, including MDA-MB-231 and Hep3B. The half-maximal inhibitory concentration (IC50) values range from 6.25 to 25 μg/mL depending on the cell line tested .
Cell Line | IC50 (μg/mL) |
---|---|
MDA-MB-231 | 12.5–25 |
Hep3B | 6.25 |
T47D | ~15 |
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. The compound has been shown to disrupt mitochondrial function and activate caspase pathways in treated cells .
3.2 Antimicrobial Activity
This compound also exhibits broad-spectrum antimicrobial properties:
- Antibacterial Activity : It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0625 |
Klebsiella pneumoniae | 0.125 |
3.3 Antifungal Activity
The compound has also shown antifungal activity against several fungal pathogens, indicating its potential as an antifungal agent in clinical settings .
4. Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant cell shrinkage and loss of adherence in breast carcinoma cells, indicating potent cytotoxic effects .
- In Vivo Studies : In animal models, administration of this compound at a dose of 10 mg/kg/day resulted in complete tumor regression in xenograft models without observable toxicity to vital organs .
5. Conclusion
This compound is a promising compound with significant biological activity across multiple domains, particularly in anticancer and antimicrobial applications. Its synthesis is well-established, and ongoing research continues to explore its mechanisms of action and therapeutic potential.
Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical trials to establish it as a viable therapeutic agent.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-8(12(15)17-2)6-7-4-3-5-9(14)10(7)13-11/h3-6,14H,1-2H3 |
InChI Key |
LKAUEYVEUAHQKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=N1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.